molecular formula C12H14INO3 B13104613 Tert-butyl (3-formyl-5-iodophenyl)carbamate

Tert-butyl (3-formyl-5-iodophenyl)carbamate

Cat. No.: B13104613
M. Wt: 347.15 g/mol
InChI Key: BXUFNIXKVIPBNG-UHFFFAOYSA-N
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Description

Tert-butyl (3-formyl-5-iodophenyl)carbamate is an organic compound with the molecular formula C12H14INO3 It is a derivative of carbamate, featuring a tert-butyl group, a formyl group, and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-formyl-5-iodophenyl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-iodoaniline.

    Formylation: The aromatic compound undergoes formylation to introduce the formyl group at the desired position on the phenyl ring.

    Carbamate Formation: The formylated intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-formyl-5-iodophenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

Tert-butyl (3-formyl-5-iodophenyl)carbamate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-formyl-5-iodophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-bromo-5-iodophenyl)carbamate: Similar in structure but with a bromine atom instead of a formyl group.

    Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar but with a hydroxy group instead of an iodine atom.

    Tert-butyl carbamate: Lacks the formyl and iodine groups, serving as a simpler analog.

Uniqueness

Tert-butyl (3-formyl-5-iodophenyl)carbamate is unique due to the presence of both a formyl group and an iodine atom on the phenyl ring

Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

tert-butyl N-(3-formyl-5-iodophenyl)carbamate

InChI

InChI=1S/C12H14INO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-7H,1-3H3,(H,14,16)

InChI Key

BXUFNIXKVIPBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)I

Origin of Product

United States

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